(-)-Verbenone is a naturally occurring organic compound classified as a monoterpene and specifically as a bicyclic ketone terpene. It is primarily derived from the oil of the Spanish verbena and is also found in rosemary oil. Characterized by its pleasant aroma, verbenone is nearly insoluble in water but miscible with most organic solvents. This compound plays a significant role in various ecological interactions, particularly as an insect pheromone used for controlling bark beetle populations, such as the mountain pine beetle and the Southern pine bark beetle .
(-)-Verbenone acts as an antiaggregation pheromone for several bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and the western pine beetle (Dendroctonus brevicomis). These beetles rely on aggregation pheromones to locate suitable hosts and mate. When (-)-verbenone is released, it disrupts their communication, making it difficult for them to find and attack healthy trees. Studies have shown the effectiveness of (-)-verbenone in reducing bark beetle attacks in some cases [, ]. However, research also indicates that its efficacy can vary depending on factors like beetle species, release method, and environmental conditions [].
While primarily studied for its pest management potential, (-)-verbenone's ecological functions are still being unraveled. Some research suggests it might play a role in inter-tree communication, warning neighboring trees about potential bark beetle attacks []. However, further investigation is needed to fully understand its ecological significance.
Despite its potential, (-)-verbenone has limitations as a standalone pest management tool. Its effectiveness can be inconsistent, and concerns exist about potential non-target effects on other insects. Future research aims to address these limitations by:
Verbenone exhibits several biological activities:
The synthesis of (-)-verbenone can be achieved through various methods:
The applications of (-)-verbenone are diverse:
Research on (-)-verbenone has explored its interactions with various biological systems:
Several compounds share structural or functional similarities with (-)-verbenone. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
α-Pinene | Monoterpene | Precursor to verbenone; widely used in fragrances and as a solvent. |
β-Pinene | Monoterpene | Similar structure; used in flavoring and fragrance industries; exhibits different biological activities. |
Camphor | Monoterpene Ketone | Exhibits strong odor; used medicinally for its anti-inflammatory properties; structurally similar but has distinct effects. |
Limonene | Monoterpene | Commonly found in citrus oils; known for its pleasant smell and potential health benefits; differs mainly in functional groups. |
Verbanol | Alcohol | A reduction product of verbenone; retains similar aromatic properties but differs in reactivity and applications. |
The uniqueness of (-)-verbenone lies in its specific role as an antiaggregation pheromone, which distinguishes it from other monoterpenes that may not exhibit this particular ecological function.
The discovery and characterization of (-)-verbenone traces back to early investigations of plant essential oils, particularly those derived from Spanish verbena (Verbena officinalis), from which the compound derives its name. The systematic study of verbenone began in earnest during the mid-20th century when researchers identified it as a primary constituent of Spanish verbena oil and subsequently in rosemary (Rosmarinus officinalis) essential oil. The development of advanced chromatographic techniques in the 1960s and 1970s enabled scientists to isolate and characterize the individual enantiomers of verbenone, leading to the recognition of (-)-verbenone as a distinct stereoisomer with unique properties.
Pioneering work in the field of insect pheromone research during the 1980s revealed the critical role of (-)-verbenone in bark beetle communication systems. Mountain pine beetle (Dendroctonus ponderosae) research conducted in North American forests demonstrated that verbenone, including its (-)-enantiomer, functions as an anti-aggregation pheromone, effectively disrupting the mass attack behavior that characterizes these economically significant forest pests. This discovery marked a turning point in both chemical ecology research and practical forest management strategies.
The biotechnological production of (-)-verbenone emerged as a significant development in the 1990s, when researchers successfully demonstrated the biotransformation of (-)-α-pinene to produce (-)-verbenone through microbial oxidation processes. This advancement provided a sustainable pathway for obtaining pure (-)-verbenone, facilitating expanded research into its applications and derivative compounds.
(-)-Verbenone, systematically named as (1S,5S)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, belongs to the monoterpene class of natural products. The compound's International Union of Pure and Applied Chemistry (IUPAC) nomenclature reflects its complex bicyclic structure, incorporating two chiral centers that determine its stereochemical configuration. The (-) designation indicates the compound's levorotatory optical activity, meaning it rotates plane-polarized light in a counterclockwise direction when viewed along the direction of light propagation.
The molecular formula C₁₀H₁₄O encompasses a molecular weight of 150.2176 daltons, positioning (-)-verbenone within the broader family of sesquiterpene-related compounds despite its monoterpene classification. The Chemical Abstracts Service (CAS) registry number for the racemic mixture is 80-57-9, while the specific (-)-enantiomer carries the CAS number 1196-01-6. Alternative nomenclature includes 2-pinen-4-one and various systematic names that emphasize different structural features of the molecule.
The compound's classification extends beyond simple chemical taxonomy to encompass functional categories. (-)-Verbenone serves as both a natural product constituent and a semiochemical, functioning specifically as an insect pheromone. Its ketone functional group places it within the carbonyl-containing organic compounds, while its bicyclic terpene structure links it to the broader family of plant-derived secondary metabolites that exhibit diverse biological activities.
(-)-Verbenone has emerged as a compound of considerable interest in synthetic organic chemistry, particularly in the development of novel synthetic methodologies and the preparation of complex molecular architectures. Recent research has demonstrated its utility as a starting material for stereoselective synthesis, including the preparation of chiral annulated indene derivatives through acid-catalyzed electrocyclic reactions. The compound's rigid bicyclic framework and defined stereochemistry make it an excellent chiral building block for asymmetric synthesis applications.
Catalytic oxidation studies have revealed efficient pathways for (-)-verbenone synthesis from readily available monoterpene precursors. Copper-containing aluminum phosphate (CuAPO-5) catalysts have demonstrated remarkable effectiveness in the selective oxidation of α-pinene to verbenone, achieving conversion rates of 96.8% with verbenone selectivity of 46.4%. These catalytic systems represent environmentally benign alternatives to traditional oxidation methods, eliminating the need for stoichiometric oxidants and reducing waste generation.
The photochemical behavior of (-)-verbenone has attracted significant attention, particularly its rearrangement reactions under ultraviolet irradiation. Research has shown that (-)-verbenone undergoes photoisomerization to form (-)-isochrysanthenone, a transformation that has implications for both synthetic applications and the compound's stability in natural environments. This photochemical reactivity also plays a role in the compound's function as a pheromone, as ultraviolet radiation can degrade the active pheromone signal, affecting its biological efficacy.
Advanced analytical techniques have been developed specifically for (-)-verbenone quantification and characterization. Gas chromatography-mass spectrometry (GC-MS) methods enable precise determination of enantiomeric purity and concentration in complex mixtures, while nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information. These analytical capabilities have facilitated quality control in commercial production and enabled detailed mechanistic studies of biological processes involving (-)-verbenone.
The biological significance of (-)-verbenone extends across multiple domains, from its role as a plant secondary metabolite to its function in insect communication systems and potential therapeutic applications. In plant biochemistry, (-)-verbenone serves as a component of essential oil compositions that contribute to plant defense mechanisms against herbivores and pathogens. The compound's presence in rosemary (Rosmarinus officinalis verbenoniferum) essential oil, where it comprises a significant fraction of the monoterpene ketone content, contributes to the oil's antimicrobial and antioxidant properties.
Insect pheromone research has revealed the critical role of (-)-verbenone in bark beetle population dynamics and forest ecosystem management. The compound functions as an anti-aggregation pheromone for multiple bark beetle species, including the mountain pine beetle (Dendroctonus ponderosae) and southern pine beetle (Dendroctonus frontalis). When released in appropriate concentrations, (-)-verbenone disrupts the normal aggregation behavior of these insects, effectively protecting host trees from mass attack events that can lead to tree mortality.
The mechanism of pheromone activity involves specific olfactory receptors in bark beetles that recognize (-)-verbenone as a signal indicating overcrowding or unsuitable host conditions. This biological recognition system has evolved as a population regulation mechanism, preventing overexploitation of individual host trees and promoting beetle dispersal to new resources. The practical application of this knowledge has led to the development of verbenone-based pest management strategies for forest protection.
Recent pharmaceutical research has identified (-)-verbenone derivatives with significant biological activities, including anti-cancer, anti-oxidant, and neuroprotective properties. SP-8356, a novel (-)-verbenone derivative, has demonstrated potent anticancer effects in non-small cell lung cancer (NSCLC) cell lines through mechanisms involving p53 protein upregulation and cell cycle arrest. Additionally, (-)-verbenone derivatives bearing 4-styryl scaffolds have shown promise as anti-ischemic agents, potentially offering therapeutic benefits for stroke and cardiovascular disease treatment.
The compound's interaction with biological membranes and its distribution within living systems have been subjects of ongoing research. (-)-Verbenone's lipophilic nature enables it to cross cell membranes readily, facilitating its biological activities while also influencing its pharmacokinetic properties. Understanding these interactions is crucial for both pest management applications, where effective dispersal and persistence are required, and pharmaceutical development, where controlled bioavailability and minimal toxicity are essential considerations.
(−)-Verbenone is a naturally occurring monoterpene ketone with the molecular formula C₁₀H₁₄O and a molecular weight of 150.22 grams per mole [1] [3]. The compound belongs to the bicyclic monoterpene family and is characterized by its distinctive ketone functionality positioned within a rigid bicyclic framework [21]. The systematic name for this compound is (1S,5R)-4,6,6-trimethylbicyclo[3.1.1]hept-3-en-2-one, which accurately describes its structural features including the bicyclic heptane ring system with specific stereochemical designations [3].
The molecular structure consists of ten carbon atoms arranged in a bicyclic framework with a ketone group at the C-2 position and an alkene double bond between C-3 and C-4 [1]. Three methyl substituents are present: one at the C-4 position and two gem-dimethyl groups at the C-6 position, contributing to the compound's unique structural characteristics [3]. This specific arrangement of atoms creates a rigid, three-dimensional structure that is responsible for many of the compound's distinctive physical and chemical properties [21].
The (1S)-(−)-verbenone configuration represents the naturally occurring enantiomer with specific absolute stereochemistry at the C-1 and C-5 positions [3]. The stereochemical designation (1S,5R) indicates that the carbon atom at position 1 has the S configuration while the carbon at position 5 maintains the R configuration according to the Cahn-Ingold-Prelog priority rules [32]. This particular stereochemical arrangement results in the characteristic negative optical rotation observed for this enantiomer [3].
The rigid bicyclic structure of verbenone constrains the molecule to a specific three-dimensional conformation, making the stereochemical centers particularly significant for the compound's biological and chemical properties [22]. The (1S) configuration at the bridgehead carbon contributes to the overall chirality of the molecule and determines its interaction with other chiral environments [33]. This specific stereochemical arrangement is maintained throughout various chemical transformations due to the rigidity of the bicyclic framework [21].
Verbenone exists as two distinct enantiomers: (−)-verbenone and (+)-verbenone, which are non-superimposable mirror images of each other [32] [4]. The (−)-verbenone enantiomer, with CAS number 1196-01-6, exhibits a negative optical rotation, while its mirror image (+)-verbenone displays a positive optical rotation [31] [32]. These enantiomers possess identical physical properties such as boiling point, melting point, and density, but differ in their optical activity and interactions with other chiral molecules [4].
The enantiomeric relationship between these compounds is characterized by opposite configurations at all chiral centers [4]. While (−)-verbenone has the (1S,5R) configuration, (+)-verbenone possesses the (1R,5S) configuration [31] [32]. This relationship is fundamental to understanding the compound's behavior in biological systems and its potential applications in asymmetric synthesis [33]. The ability to distinguish between these enantiomers is crucial for various analytical and preparative applications [22].
(−)-Verbenone presents as a clear liquid ranging from colorless to pale yellow in appearance [3]. The compound exhibits a characteristic odor profile described as spicy, minty, and camphoraceous, making it readily identifiable through olfactory examination [3]. This distinctive aroma profile is attributed to the specific arrangement of functional groups within the bicyclic framework and the presence of the α,β-unsaturated ketone system [21].
The organoleptic properties of (−)-verbenone are significant for its identification and quality assessment in various applications [15]. The intensity and character of the odor remain consistent across different batches when the compound is properly stored and handled [3]. These sensory characteristics are directly related to the molecular structure and contribute to the compound's recognition in natural product chemistry [21].
(−)-Verbenone demonstrates limited solubility in water, being classified as practically insoluble in aqueous media [15] [24]. This hydrophobic behavior is consistent with its monoterpene nature and the predominance of hydrocarbon character in its molecular structure [21]. The compound shows excellent miscibility with organic solvents including ethanol, chloroform, and dimethyl sulfoxide, albeit with slight solubility in some cases [3] [15].
The solubility characteristics of (−)-verbenone are governed by its molecular structure, which lacks significant polar functionality beyond the ketone group [15]. The LogP value of 2.23 indicates a moderate lipophilicity, confirming its preference for organic phases over aqueous environments [3]. These solubility parameters are crucial for determining appropriate extraction methods and analytical procedures for the compound [21].
Solvent | Solubility | Reference |
---|---|---|
Water | Practically insoluble | [15] [24] |
Ethanol | Slightly soluble | [3] [15] |
Chloroform | Slightly soluble | [3] [15] |
DMSO | Slightly soluble | [3] [15] |
Organic solvents | Miscible | [24] |
The boiling point of (−)-verbenone is reported as 227-228°C at atmospheric pressure, indicating significant thermal stability under standard conditions [3] [5]. This relatively high boiling point is characteristic of bicyclic monoterpenes and reflects the compound's molecular weight and intermolecular interactions [24]. The narrow boiling point range suggests high purity and consistency in reported measurements across different sources [5].
The density of (−)-verbenone is measured as 0.975 grams per milliliter at 20°C, which is typical for organic compounds of this molecular weight and structure [3] [5]. The specific gravity is reported as 0.97, confirming the compound's lower density compared to water [3]. These physical constants are essential for accurate volumetric measurements and density-based separation techniques [5].
Property | Value | Conditions | Reference |
---|---|---|---|
Boiling Point | 227-228°C | Atmospheric pressure | [3] [5] |
Density | 0.975 g/mL | 20°C | [3] [5] |
Specific Gravity | 0.97 | 20°C | [3] |
Melting Point | 6.5°C | Standard conditions | [5] |
The refractive index of (−)-verbenone is measured as 1.496 at 20°C using the sodium D-line, providing a precise optical constant for identification and quality control purposes [5] [24]. This value falls within the typical range for monoterpene compounds and reflects the compound's molecular polarizability and electronic structure [25]. The refractive index measurement serves as a reliable physical constant for confirming the identity and purity of (−)-verbenone samples [29].
The optical rotation of (−)-verbenone is reported as [α]D²⁵ = -130° (c = 10 in ethanol), confirming its levorotatory nature and providing a definitive stereochemical identifier [3]. This significant negative rotation distinguishes it clearly from its enantiomer (+)-verbenone, which exhibits a positive rotation of similar magnitude [24] [31]. These optical properties are fundamental for enantiomeric purity assessment and stereochemical confirmation [22].
The proton Nuclear Magnetic Resonance spectrum of (−)-verbenone in deuterated chloroform reveals characteristic chemical shifts that confirm its structural features [6] [18]. The gem-dimethyl groups at the C-6 position appear as distinct singlets at 1.02 parts per million for H-9 and 1.47 parts per million for H-10, integrating for three protons each [6]. These signals are well-separated and provide clear structural confirmation of the bicyclic framework [18].
The vinyl proton at the C-3 position resonates in the typical alkene region around 6.0-6.5 parts per million, appearing as a characteristic signal that confirms the presence of the α,β-unsaturated ketone system [18] [19]. Additional protons in the bicyclic framework appear in the aliphatic region between 1.5-3.0 parts per million, with specific chemical shifts dependent on their proximity to the ketone functionality and their position within the rigid ring system [6] [19].
Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information, with the carbonyl carbon appearing in the characteristic ketone region around 205-220 parts per million [20] [23]. The sp² carbons of the alkene system appear in the typical range of 120-150 parts per million, while the saturated carbons of the bicyclic framework resonate between 20-50 parts per million [20]. The absence of signal splitting in the carbon spectrum, due to proton decoupling, provides clear resolution of individual carbon environments [23].
Position | Chemical Shift (¹H) | Multiplicity | Integration | Reference |
---|---|---|---|---|
H-9 (gem-dimethyl) | 1.02 ppm | Singlet | 3H | [6] |
H-10 (gem-dimethyl) | 1.47 ppm | Singlet | 3H | [6] |
H-3 (vinyl) | 6.0-6.5 ppm | Multiplet | 1H | [18] |
Carbonyl C-2 (¹³C) | 205-220 ppm | - | - | [20] |
The Infrared spectrum of (−)-verbenone exhibits a characteristic carbonyl stretching frequency in the range of 1665-1685 cm⁻¹, which is typical for α,β-unsaturated ketones [35] [16]. This frequency is slightly lower than that observed for saturated ketones due to the conjugation between the carbonyl group and the adjacent double bond, which reduces the force constant of the carbon-oxygen double bond [35]. The intensity of this absorption is strong due to the large change in dipole moment during the stretching vibration [16].
Additional characteristic absorptions include carbon-hydrogen stretching vibrations in the region of 2800-3000 cm⁻¹, corresponding to the aliphatic and vinyl protons present in the molecule [10] [16]. The alkene carbon-carbon double bond stretch appears around 1600-1650 cm⁻¹, though it may be obscured by the intense carbonyl absorption [9] [10]. Fingerprint region absorptions below 1500 cm⁻¹ provide additional structural confirmation but require careful interpretation due to the complexity of overlapping vibrations [16].
The mass spectrum of (−)-verbenone displays a molecular ion peak at m/z 150, corresponding to the molecular weight of the compound [2] [17]. This peak represents the intact molecule after electron impact ionization and provides confirmation of the molecular formula C₁₀H₁₄O [2]. The molecular ion peak is typically accompanied by an M+1 peak at m/z 151 due to the natural abundance of carbon-13 isotope [36].
Fragmentation patterns in the mass spectrum are characteristic of ketone compounds and follow predictable pathways including alpha-cleavage and inductive cleavage mechanisms [17] [13]. The alpha-cleavage adjacent to the carbonyl group produces significant fragment ions that provide structural information about the bicyclic framework [17]. Common fragment ions include those resulting from the loss of methyl radicals and ring-opening processes characteristic of bicyclic systems [13].
The base peak in the mass spectrum often corresponds to a stable fragment ion formed through favorable rearrangement processes [36] [17]. McLafferty rearrangement, though less common in bicyclic systems, may contribute to certain fragmentation pathways [17]. The fragmentation pattern serves as a fingerprint for compound identification and structural elucidation purposes [13] [36].
Fragment | m/z | Proposed Structure | Mechanism | Reference |
---|---|---|---|---|
Molecular ion | 150 | [M]⁺- | Electron impact | [2] |
M+1 | 151 | [M+H]⁺ | ¹³C isotope | [36] |
Base peak | Variable | Ring fragments | α-cleavage | [17] |
Loss of CH₃ | 135 | [M-15]⁺ | Methyl loss | [13] |
The thermodynamic properties of (−)-verbenone have been investigated through various experimental approaches including vapor pressure measurements and calorimetric studies [14] [26]. Vapor pressure data obtained using the concatenated gas saturation method reveals the compound's volatility characteristics over environmentally relevant temperature ranges [26]. The standard molar enthalpy of vaporization has been determined through Clausius-Clapeyron equation analysis of temperature-dependent vapor pressure measurements [14].
Sublimation and vaporization enthalpies have been measured directly using Calvet high-temperature microcalorimetry, providing precise thermodynamic data for phase transition processes [14]. Heat capacity measurements of the condensed phase have been conducted using Calvet and drop calorimetry techniques over the temperature range of 273-355 Kelvin [14]. These experimental data contribute to understanding the compound's thermal behavior and stability under various conditions [26].
Thermodynamic properties of the ideal gas state have been calculated by combining statistical thermodynamics with density functional theory calculations [14]. These computational approaches provide complementary data to experimental measurements and enable prediction of properties under conditions not readily accessible experimentally [14]. The combination of experimental and theoretical approaches provides a comprehensive understanding of the thermodynamic characteristics of (−)-verbenone [26].
(−)-Verbenone shares structural similarities with other bicyclic monoterpenes, particularly those derived from the pinene family [21] [28]. When compared to camphor, another bicyclic ketone monoterpene, verbenone exhibits similar boiling point characteristics but differs in its unsaturation pattern and stereochemical arrangement [28]. The presence of the α,β-unsaturated ketone system in verbenone distinguishes it from saturated analogs and influences its spectroscopic and chemical properties [21].
Comparative analysis with β-pinene and other monoterpenes reveals that verbenone possesses moderate antioxidant activity, though it is generally less active than some related compounds [28]. In ferric reducing antioxidant power assays, verbenone demonstrates stable reducing potential for iron(III) ions with consistent activity across different concentrations [28]. The compound's chelation capacity for metal ions is significant, particularly at higher concentrations, though it does not achieve the highest activity among tested bicyclic monoterpenes [28].
The structural relationship between (−)-verbenone and α-pinene is particularly significant, as verbenone can be readily prepared through oxidation of α-pinene [21] [33]. This synthetic relationship places verbenone within the broader context of pinene-derived natural products and highlights its importance as both a natural compound and a synthetic intermediate [33]. The comparative stability and reactivity patterns of verbenone relative to its structural analogs make it a valuable compound for understanding structure-activity relationships within the monoterpene family [28].
Compound | Molecular Formula | Boiling Point (°C) | Key Structural Feature | Reference |
---|---|---|---|---|
(−)-Verbenone | C₁₀H₁₄O | 227-228 | α,β-Unsaturated ketone | [3] [21] |
β-Pinene | C₁₀H₁₆ | 166 | Bicyclic alkene | [28] |
Camphor | C₁₀H₁₆O | 209 | Saturated ketone | [28] |
3-Carene | C₁₀H₁₆ | 168 | Bicyclic alkene | [28] |
Irritant